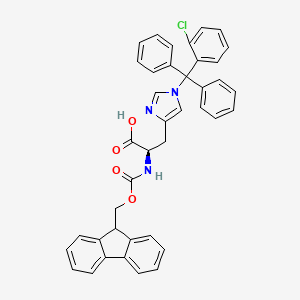

N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-im-2-chlorotrityl-D-histidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of the amino acid histidine, with additional groups attached to it. The “N-alpha-(9-Fluorenylmethyloxycarbonyl)” part suggests the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used as a protective group in peptide synthesis . The “N-im-2-chlorotrityl” part could refer to a 2-chlorotrityl group, another common protective group .

Chemical Reactions Analysis

In peptide synthesis, the Fmoc group can be removed under mild basic conditions, while the 2-chlorotrityl group can be removed under slightly acidic conditions . This allows for controlled reactions during peptide synthesis.Applications De Recherche Scientifique

Peptide Synthesis and Protection Strategies

N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-im-2-chlorotrityl-D-histidine is utilized in peptide synthesis for its protective effects on histidine residues. The N-(α)-Benzyloxycarbonyl-N(π)-t-butoxymethyl -L-histidine and N(α)-fluoren-9-ylmethoxycarbonyl--N(π)-t-butoxymethyl-L-histidine have demonstrated efficacy in peptide synthesis involving histidine residues, showcasing the base- and hydrogenolysis-resistant imidazole protecting group's removal through mild acidolysis (Colombo, Colombo, & Jones, 1984). Furthermore, the development of a new Nπ-protecting group for histidine, Nπ-(1-adamantyloxymethyl)histidine, has been reported to be effective for peptide synthesis when used in combination with fluoren-9-ylmethoxycarbonyl as an Nα-protecting group, successfully synthesizing thyrotropin-releasing hormone (Okada et al., 1996).

Analytical Applications in Amino Acid Determination

This compound derivatives have been employed in the analysis of amino acids through derivatization techniques. A method using 9-fluorenylmethyl chloroformate for the determination of primary and secondary amino acids under mild conditions has been developed, offering a high-throughput approach for amino acid analysis with good sensitivity and selectivity. This methodology facilitates the rapid, stable, and highly fluorescent derivatization of amino acids, including histidine, demonstrating its utility in both basic and applied research contexts (Einarsson, Josefsson, & Lagerkvist, 1983).

Innovative Detection and Imaging Techniques

Research on nitrogen-doped carbon nanoparticle modulated turn-on fluorescent probes for histidine detection exemplifies the innovative applications of this compound. These probes offer rapid, selective detection and imaging of histidine in living cells, highlighting the potential for these compounds in bio-labeling assays and clinical diagnostics (Zhu et al., 2016).

Orientations Futures

Mécanisme D'action

Target of Action

Fmoc-D-His(Clt)-OH, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-im-2-chlorotrityl-D-histidine, is primarily used in the field of peptide synthesis . The compound doesn’t have a specific biological target, but rather, it serves as a building block in the creation of larger peptide structures .

Mode of Action

The compound is a derivative of the amino acid histidine, modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group . This modification provides the compound with self-assembly features, promoting the association of building blocks in peptide synthesis . The Fmoc group serves as a temporary protection for the amino group during the synthesis process, preventing unwanted side reactions .

Biochemical Pathways

As a building block in peptide synthesis, Fmoc-D-His(Clt)-OH contributes to the formation of various biochemical pathways depending on the specific peptide being synthesized . The resulting peptides can be involved in numerous biological processes, including cell signaling, development of epitope-specific antibodies, and disease biomarker identification .

Result of Action

The primary result of Fmoc-D-His(Clt)-OH’s action is the successful synthesis of peptides . These peptides can have various molecular and cellular effects depending on their specific structures and sequences. For example, they can serve as signaling molecules, antibodies, or disease biomarkers .

Action Environment

The action of Fmoc-D-His(Clt)-OH is influenced by the conditions of the peptide synthesis process . Factors such as temperature, pH, and solvent can affect the efficiency of the synthesis and the stability of the compound . The compound is stable under a variety of conditions, making it suitable for use in both batch processes and continuous flow conditions .

Propriétés

IUPAC Name |

(2R)-3-[1-[(2-chlorophenyl)-diphenylmethyl]imidazol-4-yl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H32ClN3O4/c41-36-22-12-11-21-35(36)40(27-13-3-1-4-14-27,28-15-5-2-6-16-28)44-24-29(42-26-44)23-37(38(45)46)43-39(47)48-25-34-32-19-9-7-17-30(32)31-18-8-10-20-33(31)34/h1-22,24,26,34,37H,23,25H2,(H,43,47)(H,45,46)/t37-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYGADBVEKBWUKO-DIPNUNPCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=C(N=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=C(N=C4)C[C@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H32ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

654.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-methoxyphenyl)-3-methyl-N-(3-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2896507.png)

![6-Cyclopropyl-2-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2896513.png)

![N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride](/img/structure/B2896518.png)